molecular formula C13H17NO3 B2857522 methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate CAS No. 2034347-10-7

methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate

Cat. No.: B2857522
CAS No.: 2034347-10-7
M. Wt: 235.283
InChI Key: VNPGIFQUYMWANC-UHFFFAOYSA-N
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Description

Methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of carbamates, which are derivatives of carbamic acid. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the indenyl core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: Methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate has shown potential biological activities, such as antimicrobial and antifungal properties. These properties make it a candidate for the development of new pharmaceuticals and agrochemicals.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be used in the treatment of various diseases.

Industry: In industry, this compound is used in the production of polymers, coatings, and other materials. Its chemical stability and versatility make it suitable for a wide range of applications.

Comparison with Similar Compounds

  • Methyl (2-methoxy-2,3-dihydro-1H-inden-2-yl)carbamate

  • Ethyl (2-methoxy-2,3-dihydro-1H-inden-2-yl)carbamate

  • Propyl (2-methoxy-2,3-dihydro-1H-inden-2-yl)carbamate

Uniqueness: Methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate stands out due to its specific structural features and reactivity. Its methoxy group and indenyl core contribute to its unique chemical properties, making it distinct from other carbamates.

Properties

IUPAC Name

methyl N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-12(15)14-9-13(17-2)7-10-5-3-4-6-11(10)8-13/h3-6H,7-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPGIFQUYMWANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1(CC2=CC=CC=C2C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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